molecular formula C27H21F3N2O6 B2963097 (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide CAS No. 888459-22-1

(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

Cat. No. B2963097
CAS RN: 888459-22-1
M. Wt: 526.468
InChI Key: VGXSDWJIWCVSNP-RIYZIHGNSA-N
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Description

(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C27H21F3N2O6 and its molecular weight is 526.468. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The study by Xuárez-Marill and Dodd (2007) discusses the preparation of similar compounds through Suzuki-Miyaura cross-coupling, highlighting the synthetic routes and potential for developing various derivatives for further applications (Xuárez-Marill & Dodd, 2007).

Polymer Applications

  • Hsiao, Yang, and Chen (2000) investigated the synthesis and properties of ortho-linked polyamides, which could imply potential applications in creating polymers with specific characteristics using compounds similar to (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (Hsiao, Yang, & Chen, 2000).

Antipathogenic Activity

  • Limban, Marutescu, and Chifiriuc (2011) explored the antipathogenic activity of similar thiourea derivatives, which could suggest potential antimicrobial or antifungal applications for related compounds (Limban, Marutescu, & Chifiriuc, 2011).

Polymerization Processes

  • Mori, Sutoh, and Endo (2005) studied the controlled radical polymerization of an acrylamide containing l-Phenylalanine moiety, which may offer insights into the polymerization capabilities of similar compounds (Mori, Sutoh, & Endo, 2005).

Neuroprotective and Antioxidant Effects

  • Cho et al. (2015) synthesized and evaluated novel benzofuran-2-carboxamide derivatives for their neuroprotective and antioxidant activities, indicating potential therapeutic applications for related compounds (Cho et al., 2015).

Molecular Docking and Biological Evaluation

  • Sambrajyam, Rani, and Rajitha (2022) conducted molecular docking and biological evaluation of napthyl N-acyl hydrazone derivatives, which might suggest possible bioactive applications for similar compounds (Sambrajyam, Rani, & Rajitha, 2022).

properties

IUPAC Name

3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N2O6/c1-35-21-13-7-16(15-22(21)36-2)8-14-23(33)32-24-19-5-3-4-6-20(19)37-25(24)26(34)31-17-9-11-18(12-10-17)38-27(28,29)30/h3-15H,1-2H3,(H,31,34)(H,32,33)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXSDWJIWCVSNP-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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